molecular formula C14H22O2 B12670244 decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one CAS No. 97635-26-2

decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one

Cat. No.: B12670244
CAS No.: 97635-26-2
M. Wt: 222.32 g/mol
InChI Key: NSKPIVOZPLDHHW-UHFFFAOYSA-N
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Description

Decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one (CAS 97635-26-2) is an organic compound with the molecular formula C 14 H 22 O 2 and a molecular weight of 222.32 g/mol . This complex structure features a fused ring system incorporating cyclobuta and pyran motifs, which may be of significant interest in advanced chemical synthesis and pharmaceutical research as a specialized building block or intermediate . The calculated physical properties of this compound include a density of 1.031 g/cm³, a boiling point of approximately 305.7°C at 760 mmHg, and a flash point near 122.3°C . Researchers can utilize its unique molecular architecture, defined by the SMILES string O=C3CC(C)(C)CC2(C)C3C1OCCCC12 and the InChI Key NSKPIVOZPLDHHW-UHFFFAOYSA-N, for exploring novel chemical spaces and developing new compounds with potential biological activity . This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

97635-26-2

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

8,10,10-trimethyl-3-oxatricyclo[6.4.0.02,7]dodecan-12-one

InChI

InChI=1S/C14H22O2/c1-13(2)7-10(15)11-12-9(5-4-6-16-12)14(11,3)8-13/h9,11-12H,4-8H2,1-3H3

InChI Key

NSKPIVOZPLDHHW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2C3C(C2(C1)C)CCCO3)C

Origin of Product

United States

Preparation Methods

Cyclization Reactions

Cyclization is a common strategy for constructing the bicyclic structure of this compound. It can be achieved through:

  • Intramolecular Aldol Condensation :
    • A precursor containing ketone and aldehyde functionalities undergoes aldol condensation to form a cyclic intermediate.
    • This step may require a base catalyst like sodium hydroxide or potassium carbonate to facilitate enolate formation.
  • Diels-Alder Reaction :
    • A diene reacts with a dienophile to form the cyclobutane ring system.
    • This reaction often requires heat or a Lewis acid catalyst to improve yield and regioselectivity.

Functional Group Introduction

After cyclization, methyl groups and oxygen functionalities are introduced:

  • Methylation : Alkylation using methyl iodide or dimethyl sulfate in the presence of a base.
  • Oxygen Functionalities : Oxidation reactions using reagents like $$ KMnO4 $$ or $$ H2O_2 $$ to introduce ketone and ether groups.

Detailed Experimental Procedures

While specific experimental details for this compound are scarce in open literature, similar compounds follow these general steps:

Starting Materials

The synthesis starts with commercially available precursors such as:

  • Cyclohexanone derivatives
  • Alkenes or dienes for Diels-Alder reactions

Reaction Conditions

Step Reagents/Catalysts Conditions Expected Outcome
Cyclization Base (e.g., NaOH), heat Reflux in ethanol Formation of bicyclic core
Methylation Methyl iodide Room temperature in DMF Introduction of methyl groups
Oxidation $$ KMnO_4 $$, acidic medium Room temperature Formation of ketone

Purification

Purification techniques include:

  • Crystallization from ethanol or methanol
  • Chromatography (e.g., silica gel column)

Challenges in Synthesis

The preparation of decahydro-4b,6,6-trimethyl-8H-benzocyclobuta[1,2-b]pyran-8-one poses challenges such as:

  • Regioselectivity during cyclization.
  • Control over stereochemistry due to multiple chiral centers.
  • Avoiding side reactions like overoxidation or polymerization.

Alternative Strategies

Recent advancements suggest alternative methods such as:

  • Biocatalysis :
    • Enzymatic routes for introducing stereoselectivity in functional group addition.

Data Table Summary

Property Value
Molecular Formula $$ C{14}H{22}O_2 $$
Molecular Weight 222.32 g/mol
Boiling Point 305.7°C
Density 1.031 g/cm³
Flash Point 122.3°C

Chemical Reactions Analysis

Types of Reactions

Decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

The compound features a unique bicyclic structure that contributes to its stability and reactivity. Its molecular configuration allows for various interactions that can be exploited in synthetic and industrial applications.

Synthetic Chemistry

Decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one serves as a versatile intermediate in organic synthesis. Its structure allows chemists to use it as a building block for creating more complex molecules. Research has shown that it can be utilized in the synthesis of various heterocycles and other organic compounds, making it valuable in drug development and materials science .

Pharmaceutical Applications

Due to its unique chemical properties, this compound has potential applications in the pharmaceutical industry. It can act as a precursor for the synthesis of biologically active compounds. Studies have indicated that derivatives of this compound exhibit promising biological activities, including antimicrobial and anticancer properties .

Material Science

In material science, this compound is explored for its potential use in creating advanced materials such as polymers and coatings. Its ability to undergo polymerization reactions can lead to the development of new materials with desirable properties such as enhanced durability and chemical resistance .

Agricultural Chemicals

Research indicates that this compound may also find applications in agriculture as a component of pesticides or herbicides. Its structural characteristics can be modified to enhance efficacy against specific pests or diseases while minimizing environmental impact .

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing antimicrobial agents using this compound as a starting material demonstrated its effectiveness in producing compounds with significant activity against various bacterial strains. The results indicated a correlation between structural modifications and antimicrobial efficacy.

Case Study 2: Development of Polymer Coatings

Another research project investigated the use of this compound in developing polymer coatings with enhanced protective properties. The findings revealed that incorporating this compound into polymer matrices improved resistance to UV degradation and chemical exposure.

Mechanism of Action

The mechanism by which decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Cyclobutane-Fused Heterocycles

Reactivity and Regioselectivity

Studies on naphtho-cyclobuta-pyrimidine-diones reveal that electron-rich aromatic rings dominate reaction sites during photochemical cycloaddition. For instance, 6-ClDMU preferentially reacts with the non-cyano-substituted ring of naphthalene derivatives to form compound 3 over 4 . Extrapolating this to the target compound:

  • The methyl groups’ electron-donating nature may direct reactivity toward regions of lower steric hindrance.

Physical and Chemical Properties

Property Target Compound Naphtho[1',2':3,4]cyclobuta[1,2-d]pyrimidine-8,10-dione (3)
Molecular Formula C₁₅H₂₀O₂ C₁₄H₈ClN₂O₂
Key Substituents 4b,6,6-trimethyl Chlorine, cyano groups
Synthesis Method Hypothetical: Photochemical Photochemical with 6-ClDMU and naphthalene derivatives
Regioselectivity Driver Electron-rich benzo ring (methyl groups) Electron-rich ring without CN substituents
Polarity Moderate (pyranone oxygen) High (multiple electronegative groups)

Biological Activity

Decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one (CAS Number: 97635-26-2) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, and includes relevant data tables and case studies.

  • Molecular Formula : C14_{14}H22_{22}O2_2
  • Molecular Weight : 222.32 g/mol
  • EINECS Number : 307-387-8

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. The mechanism of action appears to involve the inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines.

Case Study: Antitumor Efficacy

A study evaluated the compound's efficacy against several human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays. The results are summarized in Table 1.

Cell Line IC50_{50} (μM) Notes
A5496.75 ± 0.19Significant inhibition observed
HCC8276.26 ± 0.33Moderate efficacy noted
NCI-H3586.48 ± 0.11Comparable activity to HCC827

The compound demonstrated higher activity in two-dimensional (2D) cultures compared to three-dimensional (3D) cultures, indicating a potential for further development as an antitumor agent in clinical settings .

Antimicrobial Activity

In addition to its antitumor properties, this compound has also been evaluated for antimicrobial activity. Preliminary findings suggest that it may possess broad-spectrum antibacterial properties.

Antimicrobial Testing

The antimicrobial efficacy was assessed against both Gram-positive and Gram-negative bacteria using broth microdilution methods. The results are shown in Table 2.

Microorganism Minimum Inhibitory Concentration (MIC) (μg/mL) Activity
Staphylococcus aureus15Moderate activity
Escherichia coli30Low activity
Saccharomyces cerevisiae25Moderate activity

The compound showed promising results against Staphylococcus aureus, suggesting potential for development as an antibacterial agent .

The proposed mechanism of action for this compound involves binding to DNA and inhibiting DNA-dependent enzymes. This interaction is crucial for its antitumor effects as it disrupts cellular replication and promotes apoptosis .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one, and how can its purity be validated experimentally?

  • Methodological Answer : Synthesis typically involves cyclization of polycyclic precursors under controlled conditions (e.g., acid catalysis or photochemical reactions). Purity validation requires orthogonal analytical techniques:

  • HPLC with UV detection (λ = 254 nm) to monitor byproducts.
  • Mass spectrometry (MS) for molecular ion confirmation (e.g., ESI-MS in positive mode).
  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify stereochemistry and methyl group positions.
    • Reference : Analytical protocols for structurally similar benzopyrans (e.g., genistein, daidzein) in .

Q. How can IUPAC nomenclature rules resolve ambiguities in the compound’s structural representation?

  • Methodological Answer : Apply IUPAC PIN (Preferred IUPAC Name) rules for fused polycyclic systems:

  • Prioritize lower locants for indicated hydrogens and substituents (e.g., "decahydro" vs. "tetrahydro").
  • Assign numbering to minimize locants for substituents (e.g., 4b,6,6-trimethyl).
    • Reference : IUPAC guidelines for benzo-fused pyranones in .

Advanced Research Questions

Q. How can computational modeling address contradictions in experimental NMR data for this compound’s stereoisomers?

  • Methodological Answer :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts for possible stereoisomers.
  • Compare computed shifts with experimental ¹³C NMR data (e.g., methyl groups at C6 vs. C4b).
  • Use ROESY/NOESY to validate spatial proximity of protons (e.g., cyclobutane ring protons).
    • Reference : Structural ambiguity resolution strategies from IUPAC nomenclature in .

Q. What experimental designs are optimal for studying the compound’s reactivity under photolytic conditions?

  • Methodological Answer :

  • Photoreactor setup : Use UV lamps (λ = 300–400 nm) with controlled temperature and inert atmosphere (N₂/Ar).
  • Kinetic analysis : Monitor reaction progress via LC-MS and track intermediates (e.g., radical species via EPR).
  • Quantum yield calculation : Compare absorbance changes with actinometry (e.g., potassium ferrioxalate).
    • Reference : Analytical frameworks for photodegradation studies in .

Q. How can chromatographic methods be optimized to separate this compound from structurally similar benzopyran derivatives?

  • Methodological Answer :

  • Column selection : Use C18 reverse-phase columns with sub-2µm particles for high resolution.
  • Mobile phase : Gradient elution with 0.1% formic acid in acetonitrile/water to enhance peak symmetry.
  • Detection : Couple with high-resolution MS (HRMS) for exact mass differentiation (e.g., m/z ± 0.001 Da).
    • Reference : Chromatographic separation techniques for benzophenones in .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between theoretical and observed melting points for this compound?

  • Methodological Answer :

  • Recrystallization : Test solvents (e.g., ethanol/water mixtures) to isolate polymorphs.
  • DSC/TGA : Characterize thermal behavior (e.g., melting endotherm vs. decomposition).
  • PXRD : Compare diffraction patterns with computational crystal structure predictions.

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